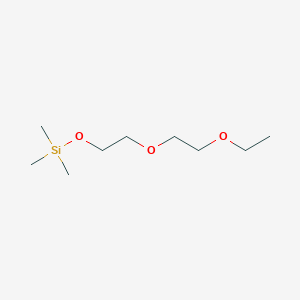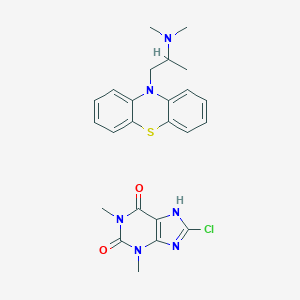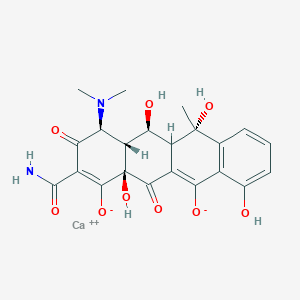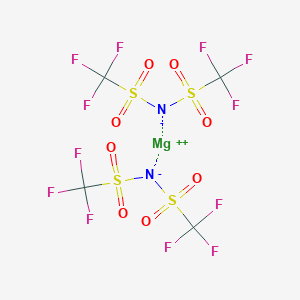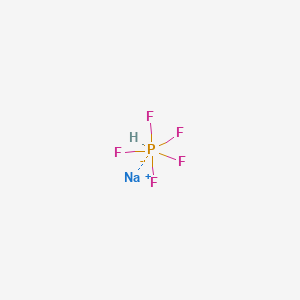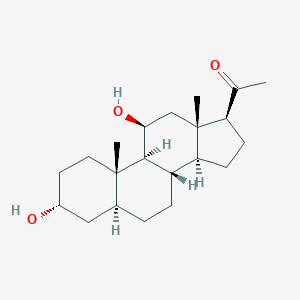
5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- is a steroid hormone that plays a crucial role in various physiological and biochemical processes. It is also known as allopregnanolone, and its synthesis occurs in the adrenal gland and the central nervous system. This hormone has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders such as depression, anxiety, and epilepsy.
Mechanism of Action
5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. It enhances the activity of GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in reduced neuronal excitability.
Biochemical and Physiological Effects:
5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- has various biochemical and physiological effects, including anxiolytic, antidepressant, and anticonvulsant effects. It also promotes neurogenesis in the hippocampus and has neuroprotective effects. Additionally, it has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- in lab experiments is its ability to cross the blood-brain barrier, making it an ideal candidate for studying the effects of neuroactive steroids on the brain. However, one of the limitations is the lack of specificity of the hormone, as it also acts on other receptors in addition to the GABA-A receptor.
Future Directions
1. Investigating the potential therapeutic applications of 5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying the effects of different doses and administration routes of the hormone on its therapeutic efficacy.
3. Investigating the potential of 5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- as a biomarker for stress-related disorders.
4. Developing more specific and selective modulators of the GABA-A receptor that can mimic the effects of 5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- without its limitations.
5. Studying the effects of 5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- on the immune system and its potential therapeutic applications in autoimmune diseases.
Synthesis Methods
The synthesis of 5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- occurs in the adrenal gland and the central nervous system through enzymatic conversion of progesterone. The enzyme 5alpha-reductase converts progesterone to 5alpha-dihydroprogesterone, which is then further converted to 5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- by the enzyme 3alpha-hydroxysteroid dehydrogenase.
Scientific Research Applications
5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that this hormone has anxiolytic and antidepressant effects and can also reduce seizures in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects and can promote neurogenesis in the hippocampus.
properties
CAS RN |
23930-29-2 |
|---|---|
Product Name |
5alpha-Pregnan-20-one, 3alpha,11beta-dihydroxy- |
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[(3R,5S,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
NFVCQZNBRFPYOP-DAVHWALQSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C |
synonyms |
(3α,5α,11β)-3,11-Dihydroxy-pregnan-20-one; (3α,5α,11β)-3,11-Dihydroxypregnan-20-one_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




